molecular formula C6H4Br2O2 B098470 2-Bromo-1-(5-bromofuran-2-YL)ethanone CAS No. 17357-32-3

2-Bromo-1-(5-bromofuran-2-YL)ethanone

Cat. No.: B098470
CAS No.: 17357-32-3
M. Wt: 267.9 g/mol
InChI Key: WTFKIDCAQZPAHP-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-bromofuran-2-yl)ethanone is an organic compound with the molecular formula C6H4Br2O2 It is a brominated derivative of furan, a heterocyclic aromatic organic compound

Scientific Research Applications

2-Bromo-1-(5-bromofuran-2-yl)ethanone has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.

    Material Science: It is utilized in the preparation of functional materials with specific properties, such as polymers and liquid crystals.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Safety and Hazards

The safety information for “2-Bromo-1-(5-bromofuran-2-YL)ethanone” indicates that it is dangerous. The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(5-bromofuran-2-yl)ethanone can be synthesized through the bromination of 1-(5-bromofuran-2-yl)ethanone. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-bromofuran-2-yl)ethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in aqueous or organic solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-bromo-1-(5-bromofuran-2-yl)ethanol.

    Oxidation: Formation of furan-2,5-dione derivatives.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-bromofuran-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(furan-2-yl)ethanone
  • 1-(5-Bromofuran-2-yl)ethanone
  • 2-Bromo-1-(5-chlorofuran-2-yl)ethanone

Uniqueness

2-Bromo-1-(5-bromofuran-2-yl)ethanone is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for forming covalent bonds with biological targets. This dual bromination also distinguishes it from other similar compounds, providing distinct chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

2-bromo-1-(5-bromofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O2/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFKIDCAQZPAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501718
Record name 2-Bromo-1-(5-bromofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17357-32-3
Record name 2-Bromo-1-(5-bromofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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